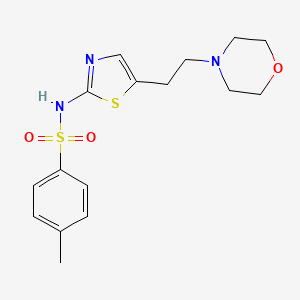
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is a complex organic compound with a molecular formula of C13H20N2O3S. This compound is known for its unique structure, which includes a benzenesulfonamide core, a thiazole ring, and a morpholine moiety. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-(2-(4-morpholinyl)ethyl)thiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Inhibitor studies for enzymes and proteins.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the thiazole and morpholine moieties, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, 4-methyl-N-(2-(4-morpholinyl)ethyl): Similar structure but lacks the thiazole ring.
N-Methyl-4-(4-morpholinyl)benzamide: Contains a benzamide core instead of a benzenesulfonamide core.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is unique due to its combination of a benzenesulfonamide core, a thiazole ring, and a morpholine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
71933-42-1 |
|---|---|
Molekularformel |
C16H21N3O3S2 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
4-methyl-N-[5-(2-morpholin-4-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-13-2-4-15(5-3-13)24(20,21)18-16-17-12-14(23-16)6-7-19-8-10-22-11-9-19/h2-5,12H,6-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
CQQIPOBARDOLFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)CCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
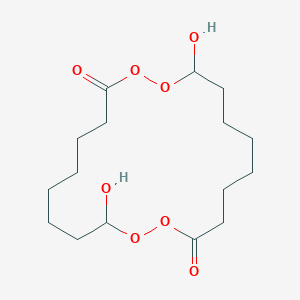
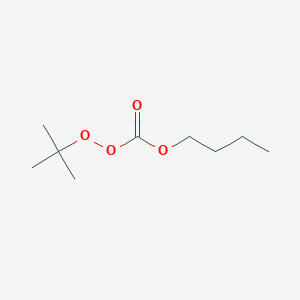
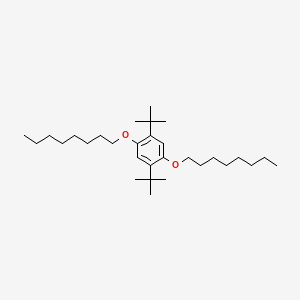
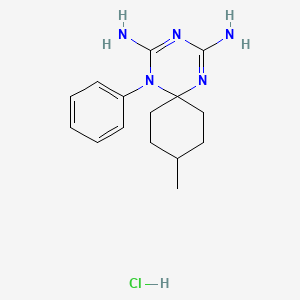
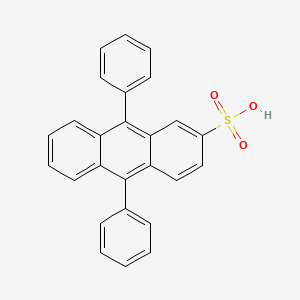
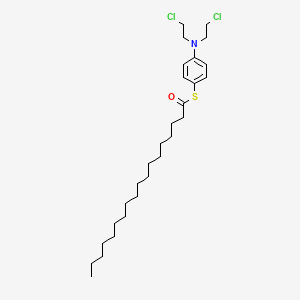

![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)

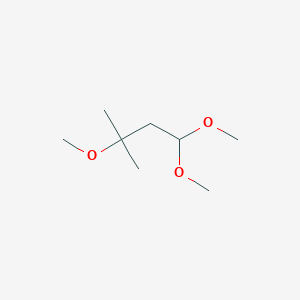

![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
